3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
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Overview
Description
3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is an organic compound with a complex structure that includes both sulfonamide and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the sulfonation of the methylphenyl group. The final step involves the coupling of the sulfonamide and nitrobenzamide intermediates under specific conditions, such as the presence of a base like triethylamine and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and advanced purification techniques are often employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: Shares the benzamide structure but lacks the sulfonamide group.
3-[(2-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide: Similar structure but with a different position of the methyl group.
Uniqueness
3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is unique due to the presence of both sulfonamide and nitrobenzamide groups, which confer specific chemical properties and potential biological activities not found in simpler analogs .
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-4-2-6-17(12-14)22-29(27,28)19-7-3-5-15(13-19)20(24)21-16-8-10-18(11-9-16)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWYYCQKIMEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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